Gypenoside LI
CAS No.: 94987-10-7
Cat. No.: VC0191364
Molecular Formula: C42H72O14
Molecular Weight: 801.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 94987-10-7 |
---|---|
Molecular Formula | C42H72O14 |
Molecular Weight | 801.0 g/mol |
IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42+/m0/s1 |
Standard InChI Key | LTJZMSTVPKBWKB-XUYZQZLKSA-N |
Isomeric SMILES | CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O)C |
SMILES | CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C |
Canonical SMILES | CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C |
Anticancer Activities of Gypenoside LI
Effects on Melanoma
Research has demonstrated that Gypenoside LI exerts potent cytotoxic effects against melanoma cells. In vitro studies have confirmed its ability to inhibit melanoma cell proliferation through multiple mechanisms . The compound induces intrinsic apoptosis in melanoma cells while simultaneously causing S phase arrest in the cell cycle, effectively preventing cancer cell division and promoting cell death . Notably, Gypenoside LI also inhibits the colony formation ability of melanoma cells, which represents a crucial aspect of cancer cell survival and metastasis .
The anticancer activity of Gypenoside LI in melanoma is mediated primarily through inhibition of the Wnt/β-catenin signaling pathway, which plays a fundamental role in melanoma progression . Furthermore, Gypenoside LI treatment leads to the upregulation of miR-128-3p, a tumor suppressor microRNA that contributes significantly to the compound's anticancer effects . The importance of this microRNA was confirmed when overexpression of a miR-128-3p inhibitor abolished the anticancer effects of Gypenoside LI in A375 melanoma cells .
Effects on Renal Cell Carcinoma
Gypenoside LI demonstrates significant inhibitory effects against clear cell renal cell carcinoma (ccRCC), which accounts for approximately 80% of all renal cell carcinoma cases . ccRCC is characterized by high mortality rates among urological malignancies and frequently features metabolic dysregulation, including lipid droplet accumulation . In vitro studies have shown that Gypenoside LI significantly inhibits the proliferation of ccRCC cells in a dose-dependent manner .
The half-maximal inhibitory concentration (IC50) values of Gypenoside LI against ccRCC cell lines were determined to be 45 μM for 769-P cells and 55 μM for ACHN cells, indicating potent activity against these cancer cells . Interestingly, Gypenoside LI appears to be more effective against ccRCC cells compared to Gypenoside L, another closely related compound . Cell cycle analysis revealed that Gypenoside LI arrested 769-P cells in the G2/M phase, while ACHN cells were arrested in the G1/S phase, suggesting cell line-specific effects on cell cycle progression .
Effects on Breast Cancer
Gypenoside LI exhibits significant anticancer activity against breast cancer cells, with particularly pronounced effects against triple-negative breast cancer cells, which are generally more challenging to treat due to limited therapeutic options . In breast cancer cell lines MDA-MB-231 and MCF-7, Gypenoside LI demonstrated inhibitory effects on cell proliferation and migration while inducing apoptosis .
The compound arrests the cell cycle of breast cancer cells specifically in the G0/G1 phase by down-regulating E2F1, a transcription factor that plays a critical role in controlling cell cycle progression . Additionally, Gypenoside LI inhibits tumor proliferation by regulating the expression of ERCC6L, with research showing that E2F1 siRNA also down-regulated the expression of ERCC6L, suggesting a potential regulatory relationship between these factors .
Molecular Mechanisms of Action
Regulation of Signaling Pathways
Gypenoside LI exerts its anticancer effects through modulation of multiple signaling pathways crucial for cancer cell survival and proliferation. In melanoma, Gypenoside LI primarily targets the Wnt/β-catenin signaling pathway, a key regulator of cancer cell proliferation and metastasis . The inhibition of this pathway contributes significantly to the compound's ability to suppress melanoma growth and colony formation.
In renal cell carcinoma, Gypenoside LI demonstrates significant effects on both the MAPK pathway and arachidonic acid metabolism pathway . The compound upregulates the protein levels of DUSP1, p-JUN, and p-JNK, while downregulating p-MEK1/2, p-ERK, and p-P38 levels, indicating comprehensive modulation of the MAPK signaling cascade . Additionally, Gypenoside LI upregulates the expression of COX2 while downregulating cPLA2 and CYP1A1, resulting in reduced arachidonic acid levels and subsequent apoptosis .
Effects on Cell Cycle Regulation
Gypenoside LI demonstrates cancer type-specific effects on cell cycle progression, which contributes to its anticancer activity. The compound's impact on the cell cycle is summarized in the following table:
Cancer Type | Cell Line | Cell Cycle Arrest Phase | Key Regulators Affected |
---|---|---|---|
Melanoma | A375 | S phase | Wnt/β-catenin pathway proteins, miR-128-3p |
Renal Cell Carcinoma | 769-P | G2/M phase | cyclin A, cyclin B1, CDK1, CDK2 |
Renal Cell Carcinoma | ACHN | G1/S phase | cyclin A, cyclin B1, CDK1, CDK2 |
Breast Cancer | MDA-MB-231, MCF-7 | G0/G1 phase | E2F1, ERCC6L |
This cell cycle regulation contributes significantly to the antiproliferative effects of Gypenoside LI across different cancer types. Western blotting analysis has revealed that Gypenoside LI treatment reduces the expression levels of key cell cycle regulators, including cyclin A, cyclin B1, CDK1, and CDK2 in renal cell carcinoma cells . In breast cancer cells, the compound specifically targets E2F1, a transcription factor essential for G1/S transition .
Apoptosis Induction
A critical aspect of Gypenoside LI's anticancer activity is its ability to induce apoptosis in cancer cells. In melanoma, the compound triggers intrinsic apoptosis pathways, promoting programmed cell death of cancer cells . The upregulation of tumor suppressor miR-128-3p plays a significant role in this apoptotic induction, as inhibition of miR-128-3p abolishes Gypenoside LI-induced apoptosis .
In renal cell carcinoma, Gypenoside LI induces apoptosis through modulation of arachidonic acid metabolism . The compound reduces arachidonic acid content in both ccRCC cells and tumor tissues, as confirmed by HPLC-MS quantification . This reduction in arachidonic acid levels is achieved through upregulation of COX2 and downregulation of cPLA2 and CYP1A1, ultimately leading to apoptosis .
Breast cancer cells treated with Gypenoside LI also undergo apoptosis, with the compound affecting key proteins involved in cell survival and proliferation . The specific molecular mechanisms of apoptosis induction in breast cancer cells involve downregulation of E2F1 and subsequent modulation of downstream targets, including ERCC6L .
Comparative Analysis with Other Gypenosides
Structural and Functional Relationships
Gypenoside LI represents one of many gypenoside compounds isolated from Gynostemma pentaphyllum, with different gypenosides exhibiting varying biological activities. Comparative studies have indicated that Gypenoside LI demonstrates stronger anticancer effects against renal cell carcinoma compared to Gypenoside L, another major gypenoside . This differential activity may be attributed to structural variations between the compounds, highlighting the importance of specific chemical features in determining biological activity.
Different gypenosides also exhibit varying cell type specificity and molecular mechanisms. While Gypenoside LI primarily affects the Wnt/β-catenin pathway in melanoma and MAPK and arachidonic acid metabolism pathways in renal cell carcinoma, other gypenosides may target different molecular pathways . For instance, gypenosides as a class have been reported to inhibit the PI3K/AKT/mTOR pathway and enhance T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer .
Future Research Directions and Challenges
Mechanistic Investigations
While significant progress has been made in understanding the anticancer mechanisms of Gypenoside LI, several aspects warrant further investigation. More detailed characterization of the compound's effects on specific proteins within the Wnt/β-catenin, MAPK, and arachidonic acid metabolism pathways would provide deeper insights into its molecular mechanisms. Additionally, exploring the compound's effects on cancer stem cells, tumor microenvironment, and immune responses could reveal additional therapeutic applications.
The role of miR-128-3p in mediating Gypenoside LI's effects in melanoma has been established , but similar microRNA-based mechanisms in other cancer types remain to be elucidated. Comprehensive transcriptomic and proteomic analyses across different cancer types would help identify common and cancer-specific mechanisms of Gypenoside LI.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume